Cas no 2097893-46-2 (3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)

3-(2-Bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a brominated phenylpropanamide derivative featuring a 2-methylpyridinyl-substituted piperidine moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, heterocyclic, and amide functionalities. The 2-bromophenyl group enhances electrophilic reactivity, while the piperidine-methyl linkage offers conformational flexibility, potentially improving binding affinity in target interactions. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery, particularly for CNS-targeted therapies or kinase inhibition studies. The compound's well-defined synthetic route ensures reproducibility, and its purity can be optimized for pharmacological screening.
3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide structure
2097893-46-2 structure
Product Name:3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
CAS No:2097893-46-2
MF:C21H26BrN3O
MW:416.354644298553
CID:6427823
PubChem ID:126854569
Update Time:2025-11-06

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
    • 2097893-46-2
    • AKOS040697838
    • F6454-2291
    • 3-(2-bromophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
    • Inchi: 1S/C21H26BrN3O/c1-16-14-19(8-11-23-16)25-12-9-17(10-13-25)15-24-21(26)7-6-18-4-2-3-5-20(18)22/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3,(H,24,26)
    • InChI Key: UMWNYRKOQQPKEH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CCC(NCC1CCN(C2C=CN=C(C)C=2)CC1)=O

Computed Properties

  • Exact Mass: 415.12593g/mol
  • Monoisotopic Mass: 415.12593g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 45.2Ų

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide Pricemore >>

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Additional information on 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

3-(2-Bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide: A Comprehensive Overview

The compound with CAS No 2097893-46-2, known as 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

Structure and Synthesis

The molecular structure of 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is characterized by a propanamide backbone, a bromophenyl group, and a piperidine ring substituted with a methylpyridine moiety. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and ring-closing reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for biological testing.

Biological Activity and Applications

Recent studies have highlighted the potential of 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide as a lead compound in the development of new therapeutic agents. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been extensively investigated. For instance, a study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation.

Furthermore, the compound's unique pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, have been evaluated in preclinical models. These studies suggest that 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide has favorable bioavailability and minimal toxicity, making it a promising candidate for further drug development.

Structural Modifications and Optimization

To enhance the therapeutic potential of 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide, researchers have explored various structural modifications. For example, substituting the bromine atom with other halogens or electron-withdrawing groups has been shown to improve the compound's binding affinity to target proteins. Additionally, modifications to the piperidine ring and pyridine moiety have been investigated to optimize pharmacokinetic properties and reduce off-target effects.

Current Research Trends

The latest research on 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yli methyl}propanamide focuses on its application in treating neurodegenerative diseases and inflammatory conditions. A groundbreaking study published in *Science Translational Medicine* revealed that this compound exhibits neuroprotective effects in animal models of Alzheimer's disease by inhibiting amyloid-beta aggregation.

In addition, collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of novel analogs of this compound with improved efficacy and reduced side effects. These advancements underscore the importance of 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-yli methyl}propanamide as a versatile scaffold for drug discovery.

Conclusion

In summary, 3-(2-bromophenyl)-N-{[1-(2-methylpyridinyli methyl}propanamide, with CAS No 2097893–46–2, represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Ongoing research continues to uncover new applications for this compound, positioning it as a key player in the development of innovative therapeutic agents for various diseases.

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